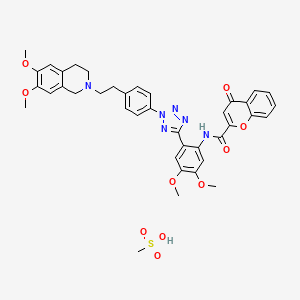

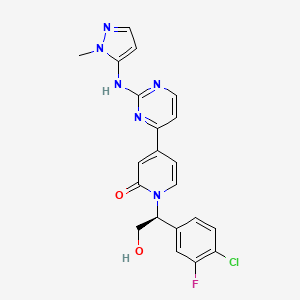

![molecular formula C28H35ClN6O3 B612281 (1S,2S,3R,4R)-3-[5-氯-2-((S)-1-甲氧基-7-吗啉-4-基-6,7,8,9-四氢-5H-苯并环庚烯-2-氨基)-嘧啶-4-氨基]-双环[2.2.1]庚-5-烯-2-羧酸酰胺 CAS No. 1022958-60-6](/img/structure/B612281.png)

(1S,2S,3R,4R)-3-[5-氯-2-((S)-1-甲氧基-7-吗啉-4-基-6,7,8,9-四氢-5H-苯并环庚烯-2-氨基)-嘧啶-4-氨基]-双环[2.2.1]庚-5-烯-2-羧酸酰胺

描述

CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice. Anaplastic lymphoma kinase (ALK) is constitutively activated in a number of human cancer types due to chromosomal translocations, point mutations, and gene amplification and has emerged as an excellent molecular target for cancer therapy.

科学研究应用

Cancer Therapeutics

CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) with antitumor activity in experimental models of human cancers . It has shown to induce concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

Treatment of ALK-positive ALCL

CEP-28122 has shown dose-dependent antitumor activity in ALK-positive ALCL tumor xenografts in mice, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .

Treatment of NSCLC

CEP-28122 has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) models. It has shown to inhibit NPM-ALK tyrosine phosphorylation in ALCL cells, which is a key factor in the progression of NSCLC .

Treatment of Neuroblastoma

CEP-28122 induced significant growth inhibition of human neuroblastoma cell lines with detectable activated ALK receptor . This suggests its potential application in the treatment of neuroblastoma.

Treatment of ALK-positive Tumors

CEP-28122 has shown robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice . This indicates its potential use in the treatment of various ALK-positive tumors.

Pharmacokinetic Profile

CEP-28122 has a favorable pharmaceutical and pharmacokinetic profile. It has shown favorable oral bioavailability with adequate tissue distribution in rodents .

Safety Profile

The administration of CEP-28122 was well tolerated in mice and rats, suggesting a good safety profile .

Future Research

Given its potent inhibitory activity and selectivity for ALK, along with its favorable pharmacokinetic and safety profiles, CEP-28122 holds promise for future research in the development of targeted therapies for ALK-positive cancers .

作用机制

Target of Action

CEP-28122, also known as compound 25b, is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that is constitutively activated in several human cancer types due to chromosomal translocations, point mutations, and gene amplification . It has emerged as an excellent molecular target for cancer therapy .

Mode of Action

CEP-28122 inhibits the activity of recombinant ALK and cellular ALK tyrosine phosphorylation . This inhibition results in concentration-dependent growth inhibition and cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

Biochemical Pathways

The primary biochemical pathway affected by CEP-28122 is the ALK signaling pathway. By inhibiting ALK, CEP-28122 disrupts the signaling pathway, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells .

Pharmacokinetics

CEP-28122 exhibits favorable oral bioavailability across species . It displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg .

Result of Action

The molecular and cellular effects of CEP-28122’s action include concentration-dependent growth inhibition and cytotoxicity of ALK-positive cancer cells . In vivo, CEP-28122 displays dose-dependent antitumor activity in ALK-positive tumor xenografts in mice, with complete or near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of CEP-28122 are not explicitly mentioned in the literature, it is generally understood that factors such as pH, temperature, and the presence of other substances can influence the action of a compound

属性

IUPAC Name |

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJAFFLJAJMYLK-CVOKMOJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098750 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431697-87-8 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

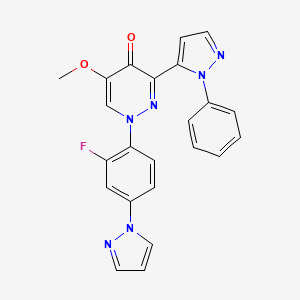

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)

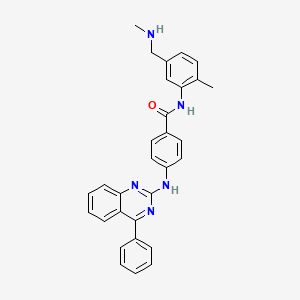

![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)

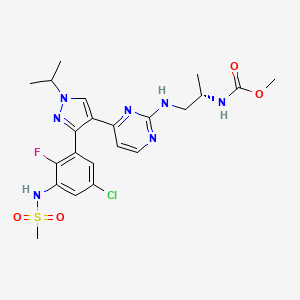

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)